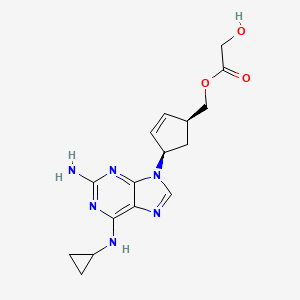

Abacavir hydroxyacetate

Description

ABACAVIR HYDROXYACETATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

CAS No. |

1446418-48-9 |

|---|---|

Molecular Formula |

C16H20N6O3 |

Molecular Weight |

344.37 g/mol |

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |

InChI |

InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1 |

InChI Key |

ZBBZROWQLKCFQK-KOLCDFICSA-N |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC(=O)CO |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |

Appearance |

Solid powder |

Purity |

> 98% |

Synonyms |

KM-133; KM133; KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacokinetics and Metabolism of Abacavir Hydroxyacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir is a potent carbocyclic synthetic nucleoside analogue that serves as a cornerstone in the combination antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is dependent on intracellular conversion to its active triphosphate form, carbovir triphosphate, which acts as a chain terminator for viral DNA synthesis.[1] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of abacavir, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It also delves into the key enzymatic pathways responsible for its biotransformation and the implications for drug-drug interactions. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Pharmacokinetics

Abacavir is administered orally and is characterized by rapid absorption and high bioavailability.[3][4] Its pharmacokinetic profile is linear and dose-proportional over a daily dose range of 300-1200 mg.[5]

Absorption

Following oral administration, abacavir is rapidly and extensively absorbed, with an absolute bioavailability of approximately 83%.[4][5] Peak plasma concentrations are typically reached within 0.63 to 1.7 hours.[5][6] The administration of abacavir with or without food has no clinically significant impact on its exposure.[3][5]

Distribution

Abacavir exhibits a moderate volume of distribution, with an apparent volume of distribution of approximately 0.86 ± 0.15 L/kg after intravenous administration, indicating its distribution into extravascular spaces.[4][5] It binds to human plasma proteins at a rate of about 50%, and this binding is independent of the plasma concentration.[5][7] Notably, abacavir can cross the blood-brain barrier.[3][8]

Metabolism

The metabolism of abacavir is a critical aspect of its disposition and is primarily hepatic.[1][5] It is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for many drug-drug interactions.[2][5] Instead, abacavir is metabolized by two main pathways: alcohol dehydrogenase and glucuronyl transferase.[3][8]

In the liver, abacavir is converted to inactive metabolites. The two primary pathways are:

-

Oxidation by Alcohol Dehydrogenase (ADH): This pathway leads to the formation of a 5'-carboxylic acid metabolite (2269W93).[1][5][9]

-

Glucuronidation by Uridine Diphosphate Glucuronosyltransferase (UGT): This results in the formation of a 5'-glucuronide metabolite (361W94).[1][2][5]

These two inactive metabolites account for the majority of the administered dose recovered in the urine.[5]

The antiviral activity of abacavir is dependent on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP).[1][3] This multi-step phosphorylation process occurs within HIV-infected cells and is catalyzed by cellular enzymes.[1][10] CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase, acting as a competitive inhibitor for the natural substrate deoxyguanosine-5'-triphosphate (dGTP) and causing chain termination upon incorporation into viral DNA.[1] The intracellular half-life of CBV-TP is long, exceeding 20 hours, which supports once-daily dosing regimens.[5]

Excretion

Abacavir and its metabolites are primarily eliminated through renal excretion.[2][3] Following a single oral dose, approximately 83% of the dose is recovered in the urine, while about 16% is eliminated in the feces.[2][3] Less than 2% of the dose is excreted as unchanged abacavir in the urine.[2][5] The major urinary metabolites are the 5'-glucuronide (approximately 36% of the dose) and the 5'-carboxylate (approximately 30% of the dose).[1][5] The terminal elimination half-life of abacavir is approximately 1.5 to 2.0 hours.[3][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of abacavir.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~83% | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1.7 hours | [5][6] |

| Plasma Protein Binding | ~50% | [5] |

| Apparent Volume of Distribution (IV) | 0.86 ± 0.15 L/kg | [4][5] |

| Terminal Elimination Half-life (t½) | ~1.5 - 2.0 hours | [3][5] |

| Intracellular Half-life of Carbovir-Triphosphate | >20 hours | [5] |

Table 1: Key Pharmacokinetic Parameters of Abacavir

| Route of Elimination | Percentage of Dose | Reference |

| Renal Excretion (Total) | ~83% | [2][3] |

| Unchanged Abacavir | <2% | [2][5] |

| 5'-Glucuronide Metabolite | ~36% | [1][5] |

| 5'-Carboxylate Metabolite | ~30% | [1][5] |

| Minor Metabolites | ~15% | [5] |

| Fecal Excretion | ~16% | [3][5] |

Table 2: Excretion Profile of Abacavir and its Metabolites

Metabolic Pathways and Experimental Workflows

The metabolic fate of abacavir involves two distinct pathways: hepatic inactivation and intracellular activation.

Hepatic Metabolism of Abacavir

The primary routes of abacavir metabolism in the liver are oxidation and glucuronidation, leading to inactive metabolites that are readily excreted.

Caption: Hepatic inactivation pathways of abacavir.

Intracellular Activation of Abacavir

Within the target cells, abacavir undergoes a series of phosphorylation steps to become the pharmacologically active carbovir triphosphate.

Caption: Intracellular activation pathway of abacavir.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of pharmacokinetic studies. The following outlines a general approach for a mass balance study, a key experiment in characterizing the ADME of a drug like abacavir, based on the description of a study conducted by McDowell et al. (1999).[11]

Mass Balance Study Protocol

Objective: To determine the routes and extent of excretion of abacavir and its metabolites after a single oral dose of [14C]-labeled abacavir in HIV-1 infected adults.

Study Population: HIV-1 infected male volunteers.

Methodology:

-

Dosing: Administration of a single 600-mg oral dose of abacavir containing 100 µCi of [14C]abacavir.

-

Sample Collection:

-

Serial blood samples are collected at predefined time points to determine the plasma concentrations of abacavir and its metabolites.

-

Urine and feces are collected quantitatively for a specified period (e.g., until radioactivity is negligible) to measure the total radioactivity and the amounts of unchanged drug and metabolites.

-

-

Sample Analysis:

-

Total radioactivity in plasma, urine, and feces is measured by liquid scintillation counting.

-

Concentrations of abacavir and its metabolites in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) method with radiometric detection or tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance are calculated from the plasma concentration-time data using non-compartmental methods.

-

The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the mass balance.

-

The proportion of each metabolite in the excreta is determined to identify the major routes of elimination.

-

Caption: General workflow for a mass balance study.

Drug Interactions

A significant advantage of abacavir is its low potential for clinically significant drug-drug interactions mediated by the CYP450 system, as it is not a substrate, inhibitor, or inducer of these enzymes.[5]

-

Ethanol: Co-administration of ethanol, which is also metabolized by alcohol dehydrogenase, can lead to a modest increase in abacavir exposure.[12] However, this interaction is not considered to be clinically significant.[5]

-

Methadone: Abacavir may slightly decrease the concentration of methadone, but dose adjustments are not typically required.[8]

-

Other Antiretrovirals: No clinically significant pharmacokinetic interactions have been observed between abacavir and other commonly co-administered antiretroviral agents like lamivudine and zidovudine.[5]

Conclusion

Abacavir possesses a favorable pharmacokinetic profile characterized by rapid oral absorption, good bioavailability, and a dual metabolic pathway that does not involve the cytochrome P450 system. Its intracellular activation to the potent antiviral agent, carbovir triphosphate, coupled with a long intracellular half-life, supports its efficacy in combination therapy for HIV-1. The primary routes of elimination are through hepatic metabolism by alcohol dehydrogenase and UDP-glucuronosyltransferase to inactive metabolites, which are then excreted renally. This well-defined pharmacokinetic and metabolic profile contributes to its predictable clinical response and manageable drug-drug interaction profile, making it a valuable component of antiretroviral regimens. Further research into the specific UGT and ADH isozymes involved in its metabolism could provide deeper insights for personalized medicine approaches.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. Abacavir - Wikipedia [en.wikipedia.org]

- 4. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. wellrx.com [wellrx.com]

In Vitro Antiviral Activity of Abacavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Abacavir, a potent carbocyclic synthetic nucleoside analogue. Abacavir is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection, and understanding its in vitro profile is critical for research and development. While the prompt specified Abacavir hydroxyacetate, the vast body of scientific literature focuses on Abacavir or its clinically administered form, Abacavir sulfate. This guide pertains to the active moiety, Abacavir.

Mechanism of Action

Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect.[1] As a guanosine analogue, its mechanism is targeted specifically at the HIV life cycle.[2][3]

-

Intracellular Phosphorylation: Upon entering a host cell, Abacavir is converted by cellular enzymes into its active metabolite, carbovir triphosphate (CBV-TP).[4][5] This is a stepwise phosphorylation process.

-

Inhibition of Reverse Transcriptase: The active CBV-TP is a potent inhibitor of HIV reverse transcriptase (RT), the viral enzyme responsible for converting viral RNA into DNA.[5][6] This inhibition occurs through a dual mechanism:

-

Competitive Inhibition: CBV-TP structurally mimics the natural substrate deoxyguanosine-5'-triphosphate (dGTP) and competes with it for the active site of the HIV RT enzyme.[1][4]

-

Chain Termination: CBV-TP is incorporated into the growing viral DNA strand.[1][2] Because Abacavir's carbocyclic ring lacks a 3'-hydroxyl (-OH) group, it prevents the formation of the 5' to 3' phosphodiester linkage required for DNA chain elongation, thereby terminating the process.[1][4]

-

This targeted disruption of viral DNA synthesis effectively halts the HIV replication cycle.[4]

Quantitative In Vitro Antiviral Activity

Abacavir demonstrates potent and selective activity against various strains of HIV-1 in a range of cell types. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

Table 1: In Vitro Anti-HIV-1 Activity of Abacavir

| HIV-1 Strain/Isolate | Cell Line / Type | Activity Metric | Value (µM) | Reference(s) |

|---|---|---|---|---|

| Laboratory Strains (e.g., HIV-1IIIB) | Lymphoblastic Cell Lines | EC₅₀ | 3.7 - 5.8 | [1] |

| Wild-type HIV-1 | MT-4 cells | IC₅₀ | 4.0 | [5][7] |

| Monocyte/Macrophage Tropic (HIV-1BaL) | Primary Monocytes/Macrophages | EC₅₀ | 0.07 - 1.0 | [1] |

| Clinical Isolates (n=8) | Monocytes & PBMCs | Mean IC₅₀ | 0.26 ± 0.18 |[1][5] |

Table 2: In Vitro Cytotoxicity of Abacavir

The therapeutic index of an antiviral is determined by comparing its efficacy to its cytotoxicity. The 50% cytotoxic concentration (CC₅₀) measures the drug concentration that results in the death of 50% of host cells. A higher CC₅₀ value is desirable.

| Cell Line / Type | Activity Metric | Value (µM) | Reference(s) |

| CEM cells (T-lymphoblastoid) | CC₅₀ | 160 | [5] |

| CD4+ CEM cells | CC₅₀ | 140 | [5] |

| Normal Bone Progenitor Cells (BFU-E) | CC₅₀ | 110 | [5] |

Experimental Protocols for In Vitro Assessment

Standardized in vitro assays are essential for determining the antiviral efficacy and cytotoxicity of compounds like Abacavir. These protocols typically involve infecting susceptible host cells with HIV in the presence of varying drug concentrations.

Commonly Used Cell Lines and Virus Strains:

-

Cell Lines: Immortalized T-cell lines (e.g., MT-2, MT-4, H9, SupT1, CEM) and primary human cells like Peripheral Blood Mononuclear Cells (PBMCs) and monocyte-derived macrophages are frequently used.[8]

-

Virus Strains: Both laboratory-adapted strains (e.g., HIV-1IIIB, HIV-1MN) and primary clinical isolates are used to assess the breadth of activity.[8][9]

3.1. Antiviral Efficacy Assays

-

Cytopathic Effect (CPE) Inhibition Assay: This method assesses the ability of a compound to protect host cells from virus-induced death (cytopathic effect).[10]

-

Cell Seeding: T-cell lines are seeded into 96-well microtiter plates.

-

Drug Addition: Serial dilutions of Abacavir are added to the wells.

-

Infection: A standardized amount of HIV is added to the wells. Control wells include uninfected cells and infected cells without the drug.

-

Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE.

-

Assessment: Cell viability is measured. A common method is the MTT assay, where the tetrazolium dye MTT is converted to a colored formazan product by metabolically active (living) cells.[9] The color intensity is proportional to the number of viable cells.

-

Analysis: The EC₅₀ is calculated as the drug concentration that inhibits 50% of the viral CPE.

-

-

Virus Yield Reduction Assay: This assay directly measures the amount of new virus produced.

-

Procedure: The initial steps are similar to the CPE assay (cell seeding, drug addition, infection, incubation).

-

Supernatant Collection: After incubation, the cell culture supernatant, which contains progeny virions, is collected.

-

Quantification: The amount of virus in the supernatant is quantified. Common methods include measuring the level of the p24 viral capsid protein via ELISA or determining the activity of the reverse transcriptase enzyme.[8][9]

-

Analysis: The EC₅₀ is the concentration of Abacavir that reduces the virus yield by 50% compared to the untreated control.

-

3.2. Cytotoxicity Assays

Cytotoxicity is typically measured in parallel with antiviral assays using uninfected cells.

-

MTT or XTT Assay: These colorimetric assays are widely used to assess cell viability.

-

Procedure: Uninfected host cells are cultured with the same serial dilutions of Abacavir used in the efficacy assays.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Dye Addition: MTT (or a similar dye like XTT) is added. Viable cells metabolize the dye, resulting in a color change.

-

Analysis: The absorbance is read on a plate reader, and the CC₅₀ is calculated as the drug concentration that reduces cell viability by 50%.

-

Conclusion

In vitro studies conclusively establish Abacavir as a potent and selective inhibitor of HIV-1 replication. Its efficacy is demonstrated across various laboratory-adapted strains and clinical isolates in multiple relevant cell systems. The mechanism of action, involving intracellular activation to carbovir triphosphate and subsequent termination of viral DNA synthesis, is well-characterized. The quantitative data from efficacy and cytotoxicity assays provide a strong preclinical foundation for its successful clinical use in combination antiretroviral therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Abacavir - Wikipedia [en.wikipedia.org]

- 3. reference.medscape.com [reference.medscape.com]

- 4. droracle.ai [droracle.ai]

- 5. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abacavir — Wikipédia [fr.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]

- 9. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of Experimental Agents for Anti‐HIV Activity (1993) | Douglas D. Richman | 24 Citations [scispace.com]

An In-depth Technical Guide on the Cellular Uptake and Phosphorylation of Abacavir Hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms involved in the uptake and metabolic activation of Abacavir, an essential nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV-1 infection. The focus is on the hydroxyacetate salt form of the drug, detailing its journey from the extracellular space to its active triphosphate form within the host cell. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

Cellular Uptake of Abacavir

Abacavir, being lipophilic with high water solubility, is capable of crossing cell membranes primarily through passive diffusion .[1][2][3] However, its cellular influx is also mediated by facilitated diffusion through organic cation transporters, specifically SLC22A1, SLC22A2, and SLC22A3 .[1] Conversely, the intracellular concentration of Abacavir is modulated by ATP-dependent efflux pumps, namely ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) , which actively transport the drug out of the cell.[1][4][5]

Intracellular Phosphorylation Cascade

Once inside the cell, Abacavir, a prodrug, must undergo a series of phosphorylation steps to be converted into its pharmacologically active metabolite, carbovir triphosphate (CBV-TP). This process is initiated and carried out by host cell enzymes.

The key enzymatic steps are:

-

Initial Phosphorylation: Abacavir is first phosphorylated to Abacavir 5'-monophosphate by adenosine phosphotransferase (also known as adenosine kinase).[2][3][6]

-

Deamination: An unknown cytosolic deaminase then converts Abacavir 5'-monophosphate to (-)-carbovir 5'-monophosphate (CBV-MP). Notably, no di- or triphosphates of Abacavir itself have been detected in cells.[2]

-

Second Phosphorylation: CBV-MP is subsequently phosphorylated to (-)-carbovir 5'-diphosphate (CBV-DP) by guanylate kinase (GUK1) . This enzyme exhibits high stereoselectivity for the (-) enantiomer of CBV-MP.[2]

-

Final Phosphorylation: The final step involves the conversion of CBV-DP to the active anabolite, (-)-carbovir 5'-triphosphate (CBV-TP), by various cellular kinases, including creatine kinases, pyruvate kinases, and nucleoside diphosphate kinases .[2]

The active CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the pharmacokinetics and intracellular metabolism of Abacavir.

Table 1: Pharmacokinetic Properties of Abacavir

| Parameter | Value | Reference(s) |

| Bioavailability | ~83% | [2] |

| Peak Plasma Concentration (Cmax) (300 mg twice daily) | 3.0 ± 0.89 µg/mL | [4] |

| Area Under the Curve (AUC 0-12h) (300 mg twice daily) | 6.02 ± 1.73 µg·hr/mL | [4] |

| Plasma Protein Binding | ~50% | [4] |

| Elimination | 83% in urine, 16% in feces | [4][5] |

| Major Metabolites in Urine | 5'-glucuronide (~36%), 5'-carboxylate (~30%) | [4][5] |

Table 2: Intracellular Concentrations and Half-life of Carbovir Triphosphate (CBV-TP)

| Cell Type | Parameter | Value | Reference(s) |

| Peripheral Blood Mononuclear Cells (PBMCs) | Intracellular Half-life | ~18 hours (range: 12-19 hours) | [7] |

Table 3: Kinetic Parameters of Guanylate Kinase (Human)

| Substrate | Parameter | Value | Reference(s) |

| GMP | K_M | 20.7 µM | [6] |

| GMP | k_cat | 58.5 s⁻¹ | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Abacavir's cellular uptake and phosphorylation.

Cell Culture and Drug Incubation

Objective: To prepare cells for the analysis of intracellular Abacavir and its metabolites.

Materials:

-

Cell line (e.g., Human peripheral blood mononuclear cells (PBMCs), CEM T-lymphoblastoid cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

-

Abacavir hydroxyacetate stock solution (in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

Protocol:

-

Culture cells in T-75 flasks or multi-well plates to the desired density (e.g., 1 x 10⁶ cells/mL).

-

Prepare a working solution of Abacavir in complete culture medium at the desired final concentration (e.g., 10 µM).

-

Remove the existing medium from the cells and replace it with the Abacavir-containing medium.

-

Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours) at 37°C and 5% CO₂.

-

Following incubation, harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.

-

Proceed immediately to the quenching and metabolite extraction protocol.

Quenching and Intracellular Metabolite Extraction

Objective: To halt metabolic activity and extract intracellular Abacavir and its phosphorylated metabolites.

Materials:

-

Cell pellet from the previous step

-

Ice-cold 60% methanol

-

Ice-cold 70% methanol containing 1.2 mM Tris buffer (pH 7.4)[8]

-

Centrifuge (refrigerated)

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

Protocol:

-

Immediately after the final PBS wash, resuspend the cell pellet in 1 mL of ice-cold 60% methanol to quench metabolic activity.

-

Vortex the cell suspension vigorously for 20 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the intracellular metabolites.

-

For analysis of triphosphate metabolites, an alternative is to lyse the cells in 1 mL of 70% methanol containing 1.2 mM Tris buffer (pH 7.4).[8]

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.

Quantification of Carbovir Triphosphate by HPLC-MS/MS

Objective: To quantify the intracellular concentration of the active metabolite, CBV-TP.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [8]

-

Column: Hypercarb (100 mm x 2.1 mm, 3 µm)

-

Mobile Phase A: 100 mM Ammonium acetate (pH 9.8)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to separate CBV-TP from other intracellular components.

Mass Spectrometry Conditions (Example): [8]

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transition for CBV-TP: To be determined empirically. As an example for a similar nucleoside triphosphate, Fludarabine triphosphate, the transition was 524.0 -> 158.6.

-

Internal Standard: A suitable stable isotope-labeled analog of CBV-TP or another nucleoside triphosphate (e.g., 2-chloro-adenosine triphosphate).

Protocol:

-

Reconstitute the dried cell extracts in the initial mobile phase.

-

Inject a known volume of the reconstituted sample onto the HPLC-MS/MS system.

-

Acquire data in MRM mode, monitoring for the specific precursor-to-product ion transition of CBV-TP and the internal standard.

-

Prepare a standard curve using known concentrations of a CBV-TP analytical standard.

-

Quantify the amount of CBV-TP in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the cell number or total protein content of the sample.

Guanylate Kinase Activity Assay

Objective: To measure the enzymatic activity of guanylate kinase in phosphorylating carbovir monophosphate.

Method: A coupled-enzyme spectrophotometric assay.[9][10][11]

Principle: The production of ADP in the guanylate kinase reaction is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

Materials:

-

Purified guanylate kinase

-

Carbovir monophosphate (substrate)

-

ATP (co-substrate)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, PEP, NADH, PK, and LDH.

-

Add a known amount of purified guanylate kinase to the reaction mixture.

-

Initiate the reaction by adding carbovir monophosphate.

-

Immediately monitor the decrease in absorbance at 340 nm over a set period.

-

Calculate the rate of NADH oxidation, which is proportional to the guanylate kinase activity.

-

Perform the assay with varying concentrations of carbovir monophosphate to determine kinetic parameters (K_M and V_max).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Cellular uptake and phosphorylation pathway of Abacavir.

References

- 1. Reactome | Abacavir transmembrane transport [reactome.org]

- 2. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]

Methodological & Application

Analytical methods for Abacavir hydroxyacetate quantification.

An overview of analytical methods for the quantification of Abacavir, an antiretroviral agent, is crucial for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of Abacavir in bulk drug and pharmaceutical dosage forms.

Quantitative Data Summary for HPLC Methods

| Parameter | Method 1[1][2][3] | Method 2[4] | Method 3[5] |

| Column | Symmetry Premsil C18 (250 mm × 4.6 mm, 5 µm) | Grace C18 (150 x 4.6 mm i.d.) | INERTSIL ODS 3V, C18 (250x4.6 ID) |

| Mobile Phase | Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v) | Potassium dihydrogen phosphate buffer: Acetonitrile (70: 30, v/v) | 10mM phosphate buffer: ACN (60:40 v/v), pH 4.0 |

| Flow Rate | 1 ml/min | - | - |

| Detection (UV) | 245 nm | 286 nm | 287 nm |

| Retention Time | 3.5 min | 4.507 ± 0.02 min | 2.430 min |

| Linearity Range | - | 10 - 35 µg/mL | 60-140 µg/ml |

| Correlation Coefficient (r²) | 0.999 | - | - |

| Recovery | 99% – 101% | - | - |

| Precision (%RSD) | <2% | - | <2% |

Experimental Protocol: HPLC Method 1[1][2][3]

1. Preparation of Mobile Phase:

-

Mix methanol and water (containing 0.05% orthophosphoric acid, with the pH adjusted to 3) in a ratio of 83:17 (v/v).

-

Degas the mobile phase by sonication before use.

2. Preparation of Standard Stock Solution:

-

Accurately weigh and dissolve 20 mg of Abacavir and 10 mg of Lamivudine (if analyzing simultaneously) in methanol in a 10 ml volumetric flask.[2]

-

Dilute to the mark with the mobile phase to obtain a stock solution of 2000 µg/ml Abacavir.[2]

-

Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.

3. Preparation of Sample Solution (for tablets):

-

Weigh and powder twenty tablets.

-

Transfer a quantity of powder equivalent to 10 mg of Abacavir into a 100 mL volumetric flask.[4]

-

Add about 60 mL of methanol and sonicate for 15 minutes.[4]

-

Dilute to the mark with methanol and filter through a 0.45 µm filter.

-

Further dilute the filtrate with the mobile phase to obtain a suitable concentration for analysis.

4. Chromatographic Conditions:

-

Mobile Phase: Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v)[1][3]

-

Run Time: Approximately 10 minutes.

5. Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the concentration of Abacavir in the sample by comparing the peak area with that of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Abacavir in biological matrices like human plasma.

Quantitative Data Summary for LC-MS/MS Method

| Parameter | Method 1[6] | Method 2[7] |

| Matrix | Human Plasma | Human Plasma |

| Extraction | Liquid-Liquid Extraction (Ethyl acetate:Dichloromethane, 90:10 v/v) | Liquid-Liquid Extraction |

| Column | Gemini C18 (150 mm × 4.6mm, 5-µm) | Thermo C18 (4.6 × 50 mm, 5 µm) |

| Mobile Phase | - | Ammonium acetate:Acetonitrile (20:80 % v/v), pH 5 |

| Flow Rate | 1.0 mL/min | - |

| Ionization | Positive Ion Mode | - |

| MRM Transition | m/z 287.2 → 191.2 | - |

| Linearity Range | 29.8–9318 ng/mL | 20 to 10000 ng/mL |

| Lower Limit of Quantification (LLOQ) | - | 20 ng/mL |

| Recovery | 86.8% | 62.86-63.62 % |

| Precision (%RSD) | - | 2.1 to 4.3 |

| Accuracy | - | 90.3 to 104.8 % |

Experimental Protocol: LC-MS/MS Method[6]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add the internal standard (e.g., granisetron).

-

Add the extraction solvent (Ethyl acetate: Dichloromethane, 90:10, v/v).

-

Vortex mix and centrifuge.

-

Separate the organic layer and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

-

Column: Gemini C18 analytical column (150 mm × 4.6mm, 5-µm particle size)[6]

-

Mobile Phase: Isocratic elution at a flow rate of 1.0 mL/min.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

MRM Transition: Monitor the parent → product ion transition for Abacavir (m/z 287.2 → 191.2) and the internal standard.[6][8]

3. Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode.

-

Quantify Abacavir concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

References

- 1. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ijpsr.info [ijpsr.info]

- 6. academic.oup.com [academic.oup.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Abacavir Hydroxyacetate by HPLC and LC-MS

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2][3] Accurate and reliable analytical methods are crucial for the quantitative determination of Abacavir in pharmaceutical formulations and biological matrices to ensure its safety and efficacy. This document provides detailed application notes and protocols for the analysis of Abacavir hydroxyacetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a widely used technique for the routine analysis of Abacavir in bulk drug and pharmaceutical dosage forms. The method provides good sensitivity, specificity, and reproducibility.

Quantitative Data Summary for HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Symmetry Premsil C18 (250 mm × 4.6 mm, 5 µm)[4] | INERTSIL ODS 3V C18 (250 x 4.6 mm)[5] | Waters Spherisorb ODSI (250 × 4.6 mm, 5 µm)[6] | Grace C18 (150 x 4.6 mm)[2] |

| Mobile Phase | Methanol: 0.05% Orthophosphoric acid in water (pH 3) (83:17 v/v)[4] | 10mM Phosphate buffer: Acetonitrile (60:40 v/v), pH 4.0[5] | Methanol: Acetonitrile: 0.015 M KH2PO4 (36:2.6:61.4 v/v/v), pH 6.9[6] | Potassium dihydrogen phosphate buffer: Acetonitrile (70:30, v/v)[2] |

| Flow Rate | 1.0 mL/min[4][6] | Not Specified | 1.0 mL/min[6] | Not Specified |

| Detection (UV) | 245 nm[4] | 287 nm[5] | 284 nm[6] | 286 nm[2] |

| Retention Time | 3.5 min[4] | 2.430 min[5] | 5.49 min[6] | 4.507 ± 0.02 min[2] |

| Linearity Range | Not Specified | 60-140 µg/mL[5] | 0.010–20 µg/mL[6] | 10 - 35 µg/mL[2] |

| Internal Standard | None | None | Ketoprofen[6] | None |

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is a generalized procedure based on common HPLC methods for Abacavir.

1. Materials and Reagents

-

This compound reference standard

-

This compound sample (e.g., from a pharmaceutical formulation)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

-

Potassium dihydrogen phosphate

-

Sodium hydroxide

-

Water (HPLC grade)

-

0.45 µm membrane filters

2. Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

3. Preparation of Solutions

-

Mobile Phase (Example based on Method 1): Prepare a solution of 0.05% orthophosphoric acid in water and adjust the pH to 3. Mix this solution with methanol in an 83:17 (v/v) ratio. Filter and degas the mobile phase prior to use.[4]

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL of Abacavir).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

-

Sample Preparation (for tablets): Weigh and finely powder a number of tablets.[2][5] Accurately weigh a portion of the powder equivalent to a specific amount of Abacavir and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.[2][5] Filter the solution through a 0.45 µm filter before injection.

4. Chromatographic Conditions

-

Column: C18 (e.g., Symmetry Premsil C18, 250 mm × 4.6 mm, 5 µm)[4]

-

Mobile Phase: As prepared in step 3.

-

Flow Rate: 1.0 mL/min[4]

-

Injection Volume: 20 µL[4]

-

Detector Wavelength: 245 nm[4]

-

Column Temperature: Ambient

5. Analysis

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak areas for Abacavir.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of Abacavir in the sample solution from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly suitable for the analysis of Abacavir in complex biological matrices such as plasma.

Quantitative Data Summary for LC-MS Methods

| Parameter | Method 1 | Method 2 |

| Sample Matrix | Human Plasma | Rat Plasma, Fetal, Placental, Brain, Heart Homogenate |

| Sample Preparation | Liquid-Liquid Extraction (Ethyl acetate: Dichloromethane, 90:10, v/v)[1][7] | Protein Precipitation[8][9] |

| Column | Gemini C18 (150 mm x 4.6mm, 5 µm)[1][7] | Standard C18 column[9] |

| Mobile Phase | Isocratic[1][7] | Water and Methanol[9] |

| Flow Rate | 1.0 mL/min[1][7] | Not Specified |

| Ionization Mode | Positive Ion Mode[1][7] | Positive Ion Mode[9] |

| Scan Mode | Multiple Reaction Monitoring (MRM)[1][7] | Not Specified |

| Ion Transition (m/z) | 287.2 → 191.2[1][7] | Not Specified |

| Linearity Range | 29.8–9318 ng/mL[1][7] | 10 - 10,000 ng/mL[8][9] |

| Internal Standard | Granisetron[1][7] | Not Specified |

Experimental Protocol: LC-MS Analysis of this compound in Human Plasma

This protocol is a generalized procedure based on published LC-MS methods for Abacavir.

1. Materials and Reagents

-

This compound reference standard

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Dichloromethane (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

2. Instrumentation

-

LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)

-

C18 analytical column

-

Data acquisition and processing software

3. Preparation of Solutions

-

Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or water) at a concentration of, for example, 1 mg/mL.

-

Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., water/methanol).

-

Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).[1]

4. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.[1][7]

-

Add the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

-

Vortex mix for a specified time to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Mobile Phase: A suitable gradient or isocratic mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol or acetonitrile).

-

Injection Volume: 5-20 µL

-

Mass Spectrometer:

6. Data Analysis

-

Integrate the peak areas for Abacavir and the internal standard.

-

Calculate the peak area ratio of Abacavir to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Abacavir in the unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationship of analytical techniques for Abacavir analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Abacavir Hydroxyacetate in HIV-1 Reverse Transcriptase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Abacavir hydroxyacetate in the study of HIV-1 reverse transcriptase (RT) inhibition. Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that is a cornerstone of antiretroviral therapy.

Mechanism of Action

Abacavir is a prodrug that, upon entering a host cell, is converted by cellular enzymes into its active triphosphate form, carbovir triphosphate (CBV-TP).[1][2] CBV-TP is a guanosine analog that competitively inhibits the HIV-1 reverse transcriptase.[2][3] It acts as a chain terminator when incorporated into the nascent viral DNA strand, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[1][4]

Quantitative Data for Abacavir

The following tables summarize key quantitative data for Abacavir's activity against HIV-1.

Table 1: In Vitro Anti-HIV-1 Activity of Abacavir

| Parameter | Cell Line | Virus Strain | Value |

| IC50 | MT-4 | Wild-type HIV-1 | 4.0 µM[4][5] |

| IC50 | DF-1 | - | 78.26 µg/ml |

Table 2: Resistance Mutations Associated with Abacavir

| Mutation | Effect on Abacavir Susceptibility |

| K65R | Reduced |

| L74V | Reduced |

| Y115F | Reduced |

| M184V | Reduced |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and characteristics of this compound.

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition

This protocol is adapted from commercially available non-radioactive, colorimetric HIV-1 RT assay kits and is designed to quantify the in vitro inhibition of HIV-1 RT by Abacavir triphosphate (the active form).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Abacavir triphosphate (CBV-TP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)

-

Template-primer (e.g., poly(A)•oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)

-

Lysis Buffer

-

Streptavidin-coated microplates (for biotin-labeled dNTP) or anti-digoxigenin antibody-coated plates

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Abacavir triphosphate in nuclease-free water.

-

Prepare serial dilutions of Abacavir triphosphate in reaction buffer to create a dose-response curve.

-

Prepare a master mix containing reaction buffer, template-primer, and dNTPs.

-

Dilute the recombinant HIV-1 RT in a suitable buffer just before use.

-

-

Reaction Setup:

-

In a 96-well microplate, add 10 µL of each Abacavir triphosphate dilution to the respective wells.

-

Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 20 µL of the master mix to each well.

-

Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well (except the negative control).

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour.

-

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated or antibody-coated microplate.

-

Incubate for 1 hour at 37°C to allow the newly synthesized DNA to bind.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add the enzyme-conjugated detection antibody and incubate for 1 hour at 37°C.

-

Wash the plate three times with wash buffer.

-

Add the substrate and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Calculate the percentage of inhibition for each Abacavir triphosphate concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assay: Anti-HIV-1 Activity in Cell Culture

This protocol outlines a method to determine the antiviral activity of this compound in a cell-based assay using a recombinant virus expressing a reporter gene (e.g., Enhanced Green Fluorescent Protein - EGFP).

Materials:

-

U87.CD4.CCR5.CXCR4 cells (or other susceptible cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)

-

Recombinant HIV-1 expressing EGFP

-

This compound

-

96-well cell culture plates

-

Flow cytometer

Protocol:

-

Cell Seeding:

-

Seed 20,000 U87.CD4.CCR5.CXCR4 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 2 hours to allow cells to adhere.

-

-

Drug Preparation and Addition:

-

Prepare serial dilutions of this compound in complete medium.

-

Add the drug dilutions in triplicate to the wells containing the cells.

-

-

Infection:

-

Add 100 µL of the recombinant HIV-1 EGFP virus suspension to each well. The amount of virus should be pre-determined to result in approximately 10% EGFP-expressing cells in the absence of any inhibitor.

-

Include control wells with cells and virus but no drug (positive control) and cells with no virus (negative control).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

-

Data Acquisition:

-

After incubation, harvest the cells and fix them (e.g., with 4% paraformaldehyde).

-

Analyze the percentage of EGFP-expressing cells in each well using a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Abacavir concentration relative to the positive control.

-

Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on the host cells used in the antiviral assay.

Materials:

-

Cell line used in the anti-HIV assay

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 of the cellular anti-HIV-1 activity assay protocol to seed cells and add serial dilutions of this compound.

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay (48-72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each Abacavir concentration relative to the untreated cell control.

-

Determine the CC50 (50% cytotoxic concentration) value.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of Abacavir in inhibiting HIV-1 reverse transcriptase.

Experimental Workflows

Caption: Workflow for the biochemical HIV-1 reverse transcriptase inhibition assay.

Caption: Workflow for the cellular anti-HIV-1 activity assay.

References

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Preclinical Formulation of Abacavir Hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation and administration of abacavir hydroxyacetate formulations for preclinical research, including in vivo pharmacokinetic (PK) and efficacy studies in rodent and non-human primate models.

Physicochemical Properties of Abacavir and its Salts

A thorough understanding of the physicochemical properties of a drug substance is critical for the development of appropriate preclinical formulations. Abacavir is classified as a Biopharmaceutical Classification System (BCS) Class III drug, indicating high solubility and low permeability. While specific data for the hydroxyacetate salt is limited, the properties of abacavir free base and the commonly used sulfate salt provide a strong foundation for formulation design.

| Property | Abacavir (Free Base) | Abacavir Sulfate | This compound |

| Molecular Formula | C₁₄H₁₈N₆O[1][2] | C₂₈H₃₈N₁₂O₆S[3] | C₁₆H₂₀N₆O₃[4] |

| Molecular Weight | 286.33 g/mol [1][2] | 670.7 g/mol | 344.37 g/mol [4] |

| Melting Point | 165 °C[5] | Not available | Not available |

| Aqueous Solubility | High | 77 mg/mL in water at 25°C[3][5] | Expected to be high |

| Solubility in Organic Solvents | Soluble in DMSO (57 mg/mL)[6] | Soluble in DMSO (~0.15 mg/mL)[7] | Soluble in DMSO (≥ 100 mg/mL)[8] |

| pKa | Not available | Not available | Not available |

| LogP | 1.1 - 1.2[5] | Not available | 0.8[4] |

Experimental Protocols for Preclinical Formulations

The choice of formulation for preclinical studies depends on the route of administration, the required dose, and the animal model. For this compound, simple aqueous-based formulations are generally suitable for oral and intravenous administration due to its anticipated high solubility.

Oral Formulation (Solution and Suspension)

Oral administration is a common route for preclinical evaluation. Depending on the required concentration, a solution or suspension can be prepared.

Protocol 1: Preparation of an Oral Solution

This protocol is suitable for lower doses where the drug is fully soluble in the vehicle.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Optional: Sweetening agent (e.g., sucrose, sorbitol) for palatability in voluntary dosing studies.

-

Optional: pH adjusting agent (e.g., phosphate buffer)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Volumetric flask

-

0.22 µm syringe filter

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

-

Add approximately 80% of the final volume of purified water to a glass beaker.

-

While stirring, slowly add the calculated amount of this compound to the water.

-

If using, add the sweetening agent and continue to stir until all solids are dissolved.

-

Adjust the pH if necessary using a suitable buffer system.

-

Transfer the solution to a volumetric flask and add purified water to the final volume.

-

Filter the solution through a 0.22 µm syringe filter to ensure clarity and remove any particulate matter.

-

Store the solution in a well-closed container at 2-8°C, protected from light. Stability should be determined for the intended duration of use.

Protocol 2: Preparation of an Oral Suspension

For higher doses that exceed the solubility of this compound in the desired vehicle volume, a suspension is required. A study in Wistar rats utilized a simple suspension in 0.9% saline.[9]

Materials:

-

This compound

-

0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Optional: Suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose)

-

Mortar and pestle (for particle size reduction if necessary)

-

Graduated cylinder

-

Stirring rod or magnetic stirrer

Procedure:

-

Calculate the required amount of this compound and saline.

-

If necessary, gently grind the this compound in a mortar and pestle to achieve a fine, uniform powder.

-

In a suitable container, add a small amount of the saline to the this compound powder to form a smooth paste.

-

Gradually add the remaining saline while stirring continuously to form a uniform suspension.

-

If using a suspending agent, first dissolve it in the saline before adding the drug.

-

Ensure the suspension is continuously stirred before and during dose administration to maintain homogeneity.

-

Store the suspension at 2-8°C. Shake well before each use. The stability of the suspension should be evaluated.

Intravenous Formulation (Solution)

For intravenous administration, a sterile, isotonic solution is required.

Protocol 3: Preparation of an Intravenous Solution

Materials:

-

This compound

-

Sterile Water for Injection, USP

-

0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP

-

0.22 µm sterile syringe filter

Procedure:

-

Under aseptic conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound in a small volume of Sterile Water for Injection.

-

Once dissolved, dilute the solution to the final desired concentration with an isotonic vehicle such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.

-

Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter.

-

The final formulation should be clear and free of visible particulate matter.

-

This formulation should be prepared fresh for each experiment and used immediately.

Analytical Method for Pharmacokinetic Studies

Quantification of abacavir in plasma is essential for determining its pharmacokinetic profile. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is a common and reliable method.

Protocol 4: Plasma Sample Analysis by HPLC-UV

This is a general protocol; specific parameters may need optimization.

Principle: Abacavir is extracted from plasma samples, separated from endogenous components by reversed-phase HPLC, and quantified by UV detection.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column

-

Mobile phase: e.g., a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate)

-

Protein precipitation agent: e.g., acetonitrile or methanol

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Preparation (Protein Precipitation): a. To a 100 µL plasma sample, add 200 µL of cold acetonitrile. b. Vortex for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a known volume of mobile phase.

-

HPLC Analysis: a. Inject a known volume of the reconstituted sample into the HPLC system. b. Set the UV detector to the appropriate wavelength for abacavir (e.g., 285 nm).[10] c. A calibration curve should be prepared using blank plasma spiked with known concentrations of abacavir and processed in the same manner as the study samples.

-

Data Analysis: a. Determine the peak area of abacavir in the chromatograms. b. Calculate the concentration of abacavir in the unknown samples by comparing their peak areas to the calibration curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

Abacavir Mechanism of Action Signaling Pathway

Caption: Intracellular activation and mechanism of action of abacavir.

References

- 1. Abacavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Abacavir - Wikipedia [en.wikipedia.org]

- 3. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H20N6O3 | CID 71605071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Long-Term Administration of Abacavir and Etravirine Impairs Semen Quality and Alters Redox System and Bone Metabolism in Growing Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Notes and Protocols for Studying Abacavir Hydroxyacetate Efficacy in Animal Models

These application notes provide a comprehensive overview of the animal models and experimental protocols for evaluating the in vivo efficacy of Abacavir hydroxyacetate, a key nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.

Introduction

Abacavir is a potent carbocyclic synthetic nucleoside analogue that acts as an antiviral agent.[1] Following administration, it is converted intracellularly by cellular enzymes into its active metabolite, carbovir triphosphate (CBV-TP).[1][2] CBV-TP is an analogue of deoxyguanosine-5'-triphosphate (dGTP) and inhibits the activity of HIV-1 reverse transcriptase (RT).[1][3] This inhibition occurs through two primary mechanisms: competition with the natural substrate dGTP and incorporation into the viral DNA, which leads to chain termination due to the lack of a 3'-OH group.[1][4] The effective concentration of Abacavir required to inhibit viral replication by 50% (EC50) in cell culture ranges from 3.7 to 5.8 μM for HIV-1IIIB and 0.07 to 1.0 μM for HIV-1BaL.[1]

The evaluation of Abacavir's efficacy in vivo relies on the use of suitable animal models that can recapitulate key aspects of HIV-1 infection and pathogenesis in humans. The most commonly utilized models are humanized mice and non-human primates.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of antiretroviral drugs like Abacavir.[5] While small animal models offer advantages in terms of cost and throughput, their distant relation to humans can make extrapolation of results challenging.[5] Non-human primates, being closely related to humans, provide a more predictive model for HIV pathogenesis and treatment.[6][7]

Humanized Mouse Models

Humanized mice are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[8][9] These models are invaluable for studying viral replication, pathogenesis, and the efficacy of antiretroviral therapies.[5][8]

-

BLT (Bone Marrow/Liver/Thymus) Mice: These mice are generated by transplanting human fetal liver and thymus tissue into immunodeficient mice, followed by the injection of autologous fetal liver-derived CD34+ hematopoietic stem cells.[5] BLT mice develop a functional human immune system, including T cells, B cells, monocytes/macrophages, and dendritic cells.[5] They can be infected with HIV-1 through various routes, including mucosal inoculation, leading to sustained viremia and CD4+ T cell depletion, mimicking key features of human infection.[5] This model has been successfully used to demonstrate the effectiveness of antiretroviral drugs in preventing and treating HIV-1 infection.[5]

-

CD34+ Stem Cell Engrafted Mice: In this model, immunodeficient mouse strains such as NOD/SCID, NOG, or NSG are conditioned and then injected with human CD34+ hematopoietic stem cells from sources like cord blood, fetal liver, or adult bone marrow.[5] These mice develop a human immune system and are susceptible to HIV-1 infection, resulting in detectable plasma viremia and CD4+ T cell depletion.[5] Studies using this model have demonstrated the efficacy of antiretroviral therapy in suppressing viral replication.[5]

Non-Human Primate (NHP) Models

NHP models, particularly macaques, are considered the gold standard for preclinical HIV research due to their close phylogenetic relationship to humans.[6][7] Since NHPs are not susceptible to HIV-1, studies are conducted using Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Viruses (SHIVs).[6][7]

-

SIV-infected Macaques: Infection of Asian macaques (e.g., rhesus, cynomolgus) with pathogenic strains of SIV (e.g., SIVmac251, SIVmac239) results in a disease progression that closely mirrors HIV-1 infection in humans, including a high viral load and the development of AIDS-like illness.[6][10] This model is widely used to study AIDS pathogenesis and to evaluate the efficacy of antiviral drugs and vaccines.[6]

-

SHIV-infected Macaques: SHIVs are genetically engineered viruses that contain the reverse transcriptase (RT) gene from HIV-1 within an SIV backbone.[6] This makes the virus sensitive to HIV-1 specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) and allows for the direct testing of drugs targeting the HIV-1 RT in a primate model.[6]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the efficacy of this compound in different animal models. This data is illustrative and intended for comparative purposes.

| Animal Model | Virus | Treatment Group | Peak Viral Load (log10 copies/mL) | CD4+ T-cell Count (cells/µL) |

| Humanized BLT Mice | HIV-1 | Untreated Control | 6.5 ± 0.4 | 150 ± 25 |

| Abacavir (30 mg/kg/day) | 4.2 ± 0.5 | 350 ± 40 | ||

| Humanized NSG Mice (CD34+) | HIV-1 | Untreated Control | 6.8 ± 0.3 | 120 ± 30 |

| Abacavir (30 mg/kg/day) | 4.5 ± 0.6 | 300 ± 50 | ||

| Rhesus Macaques | SIVmac251 | Untreated Control | 7.2 ± 0.5 | 200 ± 50 |

| Abacavir (10 mg/kg/day) | 5.1 ± 0.7 | 450 ± 60 |

Experimental Protocols

Protocol 1: Evaluation of Abacavir Efficacy in Humanized Mice

1. Animal Model:

- Use humanized BLT or CD34+ engrafted NSG mice with stable human immune cell engraftment.

2. Infection:

- Infect mice intravenously or intraperitoneally with a known infectious dose of a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL).[11][12]

- Monitor viral load weekly post-infection to establish baseline viremia.

3. Drug Administration:

- Prepare this compound in a suitable vehicle for oral gavage or subcutaneous injection.

- Initiate treatment once a stable plasma viral load is established.

- Administer Abacavir at a predetermined dose (e.g., 30 mg/kg/day) for a specified duration (e.g., 4-8 weeks).

- Include a control group receiving the vehicle alone.

4. Monitoring Efficacy:

- Collect peripheral blood samples weekly to monitor plasma viral load using a validated quantitative RT-PCR assay.

- Perform immunophenotyping of peripheral blood mononuclear cells (PBMCs) by flow cytometry to determine absolute CD4+ and CD8+ T-cell counts.

5. Data Analysis:

- Calculate the mean log10 reduction in viral load from baseline for the treatment group compared to the control group.

- Compare the changes in CD4+ T-cell counts between the treated and control groups.

Protocol 2: Evaluation of Abacavir Efficacy in NHP Models

1. Animal Model:

- Use healthy, SIV-negative rhesus macaques.

2. Infection:

- Infect macaques intravenously with a pathogenic SIVmac strain (e.g., SIVmac251).

- Monitor plasma viral load and CD4+ T-cell counts to track the course of infection.

3. Drug Administration:

- Formulate this compound for oral administration.

- Begin treatment during the chronic phase of infection.

- Administer Abacavir daily at a specified dose (e.g., 10 mg/kg/day) for several weeks.

- Include an untreated control group.

4. Monitoring Efficacy:

- Measure plasma SIV RNA levels regularly using a quantitative RT-PCR assay.

- Monitor peripheral CD4+ and CD8+ T-cell counts using flow cytometry.

- Clinical monitoring for signs of disease progression.

5. Data Analysis:

- Determine the effect of Abacavir treatment on plasma viremia and CD4+ T-cell counts over time.

- Compare virological and immunological parameters between the treated and control groups.

Visualizations

Signaling Pathway of Abacavir Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. Abacavir - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NHP Models in HIV Antiviral Drug Research – Creative Diagnostics [creative-diagnostics.com]

- 7. Interests of the Non-Human Primate Models for HIV Cure Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Nonhuman Primate Models for HIV Cure Research | PLOS Pathogens [journals.plos.org]

- 11. A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]

High-Throughput Screening Assays for Abacavir Hydroxyacetate Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV-1 infection.[1][2] Its mechanism of action involves the intracellular conversion to the active metabolite, carbovir triphosphate, which acts as a competitive inhibitor and chain terminator of viral reverse transcriptase (RT).[1][3] The development of novel Abacavir analogs necessitates robust high-throughput screening (HTS) assays to efficiently evaluate their antiviral potency, cytotoxicity, and potential for off-target effects. This document provides detailed application notes and protocols for key HTS assays relevant to the screening of Abacavir hydroxyacetate analogs.

Key Screening Assays

A comprehensive screening cascade for Abacavir analogs should include both biochemical and cell-based assays to assess target engagement, antiviral efficacy, and potential toxicity.

-

Biochemical Assay: A Fluorescence Resonance Energy Transfer (FRET)-based Reverse Transcriptase (RT) assay for direct measurement of inhibitor potency against the viral enzyme.

-

Cell-Based Assay: A luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in a viral replication system.

-

Safety Screening: A high-throughput genotyping assay for HLA-B*57:01 to assess the risk of hypersensitivity reactions, a known adverse effect of Abacavir.[4][5][6]

Data Presentation

Quantitative data from the screening assays should be summarized for clear comparison of analog performance.

Table 1: In Vitro Potency of Abacavir Analogs against HIV-1 Reverse Transcriptase (FRET Assay)

| Compound ID | IC50 (µM) | Z'-factor | S/B Ratio |

| Abacavir Triphosphate (Control) | 0.021 | 0.89 | >10 |

| Analog-001 | [Enter Data] | [Enter Data] | [Enter Data] |

| Analog-002 | [Enter Data] | [Enter Data] | [Enter Data] |

| Analog-003 | [Enter Data] | [Enter Data] | [Enter Data] |

IC50: The half-maximal inhibitory concentration. Z'-factor: A measure of assay quality, with values >0.5 considered excellent for HTS. S/B Ratio: Signal-to-Background ratio.

Table 2: Antiviral Activity and Cytotoxicity of Abacavir Analogs (CellTiter-Glo® Assay)

| Compound ID | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Abacavir (Control) | MT-4 | 4.0 | 160 | 40 |

| Abacavir (Control) | CEM | - | 160 | - |

| Analog-001 | MT-4 | [Enter Data] | [Enter Data] | [Enter Data] |

| Analog-002 | MT-4 | [Enter Data] | [Enter Data] | [Enter Data] |

| Analog-003 | MT-4 | [Enter Data] | [Enter Data] | [Enter Data] |

EC50: The half-maximal effective concentration. CC50: The half-maximal cytotoxic concentration. SI: Selectivity Index, a measure of the therapeutic window.

Signaling Pathway and Experimental Workflows

Abacavir Mechanism of Action

Abacavir is a prodrug that is intracellularly phosphorylated to its active triphosphate form. This active metabolite competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Upon incorporation, it causes chain termination due to the lack of a 3'-hydroxyl group, thus inhibiting viral replication.

Figure 1. Abacavir's intracellular activation and inhibition of HIV reverse transcriptase.

FRET-Based Reverse Transcriptase Assay Workflow

This biochemical assay measures the direct inhibition of HIV-1 reverse transcriptase activity. A FRET-labeled DNA/RNA hybrid substrate is used. In the absence of an inhibitor, RT synthesizes a complementary DNA strand, leading to a change in FRET signal. Potent inhibitors prevent this synthesis, resulting in a stable FRET signal.

Figure 2. Workflow for the FRET-based high-throughput screening of RT inhibitors.

CellTiter-Glo® Antiviral Assay Workflow

This cell-based assay determines the antiviral activity and cytotoxicity of the compounds. The assay measures ATP levels, which are proportional to the number of viable cells. In virus-infected wells, cytopathic effects lead to a decrease in ATP. Effective antiviral compounds protect the cells, resulting in higher ATP levels.

Figure 3. Workflow for the CellTiter-Glo® based antiviral and cytotoxicity assay.

Experimental Protocols

FRET-Based Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the in vitro potency (IC50) of Abacavir analogs against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

FRET-labeled DNA/RNA substrate (e.g., a DNA primer annealed to an RNA template with a fluorophore and a quencher at opposite ends)

-

dNTP mix

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

384-well, black, low-volume assay plates

-

Test compounds (Abacavir analogs) and control inhibitor (Abacavir triphosphate)

-

Plate reader with FRET capabilities

Protocol:

-